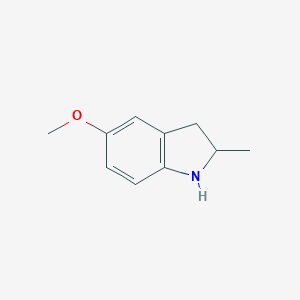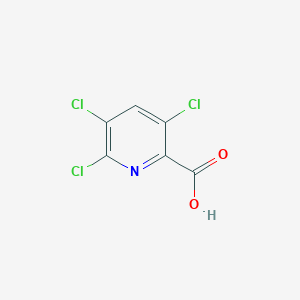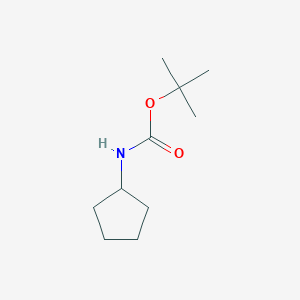
Tert-butyl cyclopentylcarbamate
Descripción general
Descripción
Tert-butyl cyclopentylcarbamate is a chemical compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). It is an intermediate that can be used in various organic syntheses, including the preparation of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of tert-butyl cyclopentylcarbamate has been achieved through different methods. One approach involves an enantioselective synthesis using an iodolactamization as a key step to produce a highly functionalized intermediate, which is essential for the creation of potent CCR2 antagonists . Another practical synthesis method includes the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of racemic tert-butyl cyclopentylcarbamate with 10-camphorsulfonic acid (CSA), allowing access to multigram quantities of both enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl cyclopentylcarbamate derivatives has been studied extensively. For instance, the crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate shows that the molecule adopts an extended, nearly all-trans C5 conformation with weak intermolecular hydrogen bonds and hydrophobic contacts in the crystal structure . Another study on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine confirms the relative substitution of the cyclopentane ring in the intermediate, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .
Chemical Reactions Analysis
Tert-butyl cyclopentylcarbamate can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate can be synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamates in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl cyclopentylcarbamate derivatives have been characterized using various techniques. Differential scanning calorimetry (DSC) and thermogravimetry (TG) have been used to determine the molar heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, revealing a solid–liquid phase transition and providing insights into the compound's stability and reactivity . Furthermore, the crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate have been performed, highlighting the importance of intermolecular interactions in the crystal packing of such compounds10.
Aplicaciones Científicas De Investigación
1. Chiral Ligands and Peptide Nucleic Acids Synthesis
Tert-butyl cyclopentylcarbamate is a versatile compound in the field of organic synthesis. One of its applications includes being a scaffold for chiral ligands, which are crucial in asymmetric synthesis, and as a modified backbone unit in peptide nucleic acids (PNAs). A practical synthesis method for producing this compound in multigram quantities has been developed, facilitating its use in research and industrial applications (Xu & Appella, 2006).
2. Crystal Structure Analysis
The compound has also been studied for its crystal structure and Hirshfeld surface analysis. Such studies are fundamental in understanding the molecular interactions and packing in crystals, which is critical for materials science and pharmaceutical research (Dawa El Mestehdi et al., 2022).
3. Medicinal Chemistry and Drug Development
In medicinal chemistry, the tert-butyl group, a common motif in bioactive compounds, often includes tert-butyl cyclopentylcarbamate. The incorporation of this group in molecules can affect their properties, like lipophilicity and metabolic stability, which is critical in drug discovery and development (Westphal et al., 2015).
4. Intermediate in Organic Synthesis
Tert-butyl cyclopentylcarbamate is an important intermediate in the synthesis of various organic compounds. Its utility in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant in the study of nucleic acids and pharmaceuticals, highlights its importance in organic synthesis (Ober et al., 2004).
5. Environmental Chemistry
In environmental chemistry, research on the degradation pathways of compounds like methyl tert-butyl ether, which generates tert-butyl formate and other byproducts, is crucial. Understanding these pathways is important for environmental monitoring and remediation strategies (Stefan et al., 2000).
6. Nanotechnology and Sensor Development
The tert-butyl moiety in benzothiazole-modified carbazole derivatives, including tert-butyl cyclopentylcarbamate, plays a significant role in forming organogels. These organogels have applications in developing nanofibers that act as chemosensors for detecting volatile acid vapors, demonstrating the compound's potential in nanotechnology and sensor applications (Sun et al., 2015).
7. Synthesis of Secondary Amines
Tert-butyl cyclopentylcarbamate has been utilized in novel reagents for the stepwise synthesis of secondary aliphatic amines. This is particularly relevant in synthesizing complex organic molecules where precise control over the introduction of amine groups is necessary (Grehn & Ragnarsson, 2002).
8. Atmospheric CO2 Fixation
The compound also finds use in atmospheric CO2 fixation studies. Cyclopropanation reactions utilizing tert-butyl hypoiodite, for instance, highlight its role in developing new methodologies for carbon capture and utilization (Takeda et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHSIXSBOBXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406859 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclopentylcarbamate | |
CAS RN |
153789-22-1 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



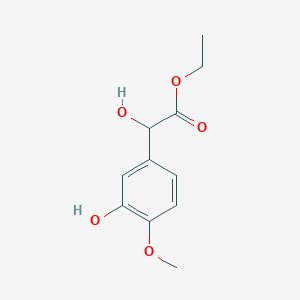
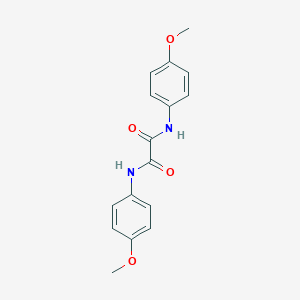
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
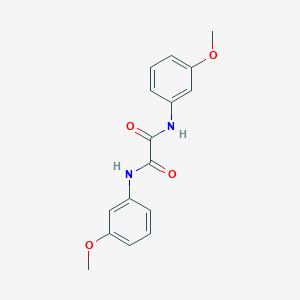
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
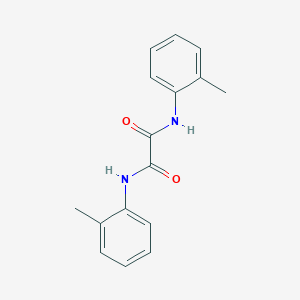
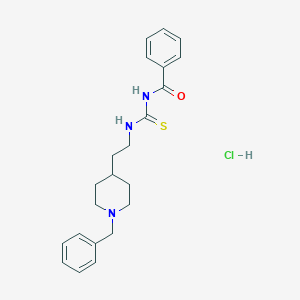
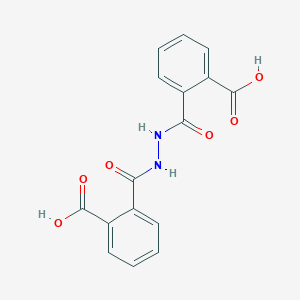
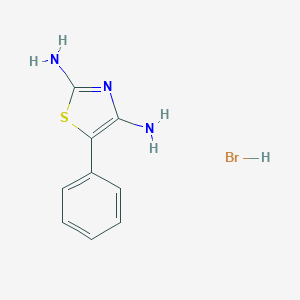
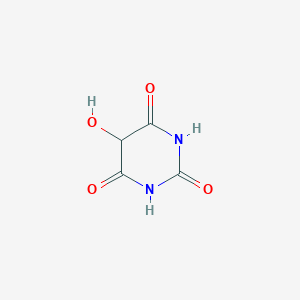
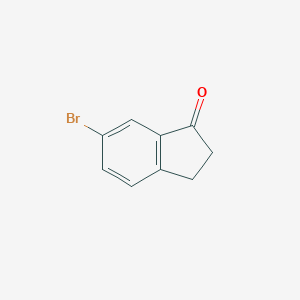
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
